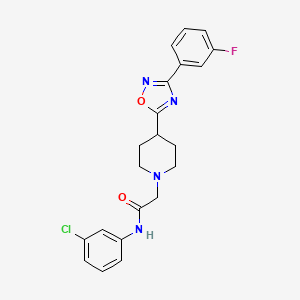

N-(3-chlorophenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Description

N-(3-Chlorophenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a structurally complex molecule featuring:

- A 3-chlorophenyl group attached to the acetamide nitrogen.

- A piperidine ring substituted at the 4-position with a 3-(3-fluorophenyl)-1,2,4-oxadiazole moiety.

- An acetamide linker bridging the aromatic and heterocyclic components.

The 1,2,4-oxadiazole ring is a heterocycle known for enhancing thermal stability and bioactivity in agrochemicals and pharmaceuticals. The piperidine moiety may influence pharmacokinetic properties, such as solubility and membrane permeability, while the fluorophenyl group could modulate electronic effects and binding affinity.

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN4O2/c22-16-4-2-6-18(12-16)24-19(28)13-27-9-7-14(8-10-27)21-25-20(26-29-21)15-3-1-5-17(23)11-15/h1-6,11-12,14H,7-10,13H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGUCFBLENMYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)F)CC(=O)NC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(3-chlorophenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H11ClFN3O2

- Molecular Weight : 331.73 g/mol

- CAS Number : 915925-69-8

The compound features a complex structure that includes a piperidine ring and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with multiple cellular targets:

- Anticancer Activity : The oxadiazole derivative has shown promising results against various cancer cell lines. For instance, studies indicate that compounds containing the oxadiazole ring exhibit cytotoxic effects by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in tumor growth .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as EGFR (Epidermal Growth Factor Receptor) and Src kinase, which are crucial in cancer progression. In vitro studies reported an IC50 value of 0.24 µM for EGFR inhibition .

- Anti-inflammatory Effects : Beyond anticancer properties, oxadiazole derivatives are also recognized for their anti-inflammatory activities, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Research Findings

Recent studies have highlighted the biological efficacy of this compound through various experimental approaches:

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate) | 0.67 | Induction of apoptosis |

| HCT-116 (Colon) | 0.80 | Inhibition of cell proliferation |

| ACHN (Renal) | 0.87 | EGFR inhibition |

| MDA-MB-435 (Melanoma) | 6.82 | Apoptosis induction |

These findings indicate that the compound exhibits selective cytotoxicity towards specific cancer types, making it a candidate for further development as an anticancer agent.

Case Studies

Recent literature reviews have synthesized data on oxadiazole derivatives, including this compound. In one study, derivatives were screened against a panel of cancer cell lines following the National Cancer Institute guidelines. The results demonstrated significant growth inhibition across multiple lines .

Moreover, molecular docking studies have been employed to predict binding affinities with target proteins involved in cancer signaling pathways. These computational analyses support the experimental findings by illustrating how structural modifications can enhance binding efficiency and biological activity .

Applications De Recherche Scientifique

Anticancer Applications

The 1,2,4-oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing this moiety exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study demonstrated that derivatives of 1,3,4-oxadiazoles showed promising anticancer activity. For instance, compounds were tested against gastric cancer cell lines using the telomerase inhibition assay, revealing IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .

-

Mechanism of Action :

- The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. Research has shown that the presence of electron-donating groups on the aromatic rings can enhance the binding affinity to target proteins associated with cancer progression .

Antimicrobial Activity

In addition to their anticancer properties, compounds with the 1,2,4-oxadiazole scaffold have demonstrated antimicrobial activity against various pathogens.

Research Insights

- Studies have reported that certain oxadiazole derivatives exhibit significant antibacterial and antifungal activities. For example, specific derivatives were tested against resistant strains of bacteria and fungi, showing effective inhibition at low concentrations .

Other Therapeutic Potentials

The versatility of N-(3-chlorophenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide extends beyond oncology and infectious diseases.

Potential Applications Include :

- Anti-inflammatory Agents : Some studies suggest that oxadiazole derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

- Neuroprotective Effects : Research has indicated potential neuroprotective properties in certain oxadiazole-containing compounds, which may be beneficial in neurodegenerative disorders.

Table: Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Structural Motifs and Heterocyclic Variations

The target compound’s uniqueness lies in its 1,2,4-oxadiazole-piperidine-acetamide scaffold . Below is a comparison with structurally related analogs:

Key Observations :

- Heterocyclic Influence : The 1,2,4-oxadiazole in the target compound may offer superior thermal stability compared to pyrazole () or triazole () derivatives, which are more prone to metabolic degradation.

- Substituent Effects : The 3-fluorophenyl group in the target compound likely enhances lipophilicity and target binding compared to the 4-fluorophenyl in .

Electronic and Steric Properties

Theoretical studies on analogs (e.g., ) highlight the role of substituents in modulating electronic properties:

- HOMO-LUMO Gap : Chlorophenyl and fluorophenyl groups reduce the energy gap, enhancing reactivity and intermolecular interactions .

In contrast, triazole- and thiadiazole-containing analogs () exhibit broader charge distribution due to additional nitrogen/sulfur atoms, which may alter binding kinetics.

Méthodes De Préparation

Structural Analysis and Retrosynthetic Approach

Structural Features

N-(3-chlorophenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide contains several key structural elements:

- A 1,2,4-oxadiazole heterocyclic core

- A piperidine ring connected to the oxadiazole at the C-5 position

- A 3-fluorophenyl substituent at the C-3 position of the oxadiazole

- An acetamide linkage to a 3-chlorophenyl group

Retrosynthetic Analysis

The target molecule can be disconnected into three main building blocks:

- 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine

- 2-bromoacetyl bromide or chloroacetyl chloride

- 3-chloroaniline

The synthesis strategy involves preparing the oxadiazole-piperidine intermediate, followed by N-alkylation with a haloacetyl halide, and finally nucleophilic substitution with 3-chloroaniline.

Synthesis of Key Intermediates

Preparation of 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine

The 1,2,4-oxadiazole core is typically synthesized through one of several methods, as outlined below.

Synthesis via O-acylation of amidoximes

This is the most common approach for preparing 3,5-disubstituted-1,2,4-oxadiazoles:

Step 1: Preparation of 3-fluorobenzamidoxime

3-Fluorobenzonitrile + NH2OH·HCl → 3-Fluorobenzamidoxime

Step 2: Coupling with ethyl piperidine-4-carboxylate

3-Fluorobenzamidoxime + Ethyl piperidine-4-carboxylate → Ethyl 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Step 3: Deprotection to obtain the piperidine intermediate

Ethyl 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate → 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine

Alternate Route via Cyclodehydration

An alternative approach involves the cyclodehydration of acylamidoximes:

Step a: Formation of N'-hydroxy-3-fluorobenzimidamide

Step b: Reaction with 4-cyanopiperidine to form the intermediate

Step c: Cyclodehydration to form the oxadiazole ring

Synthesis of N-(3-chlorophenyl)-2-bromoacetamide

The acetamide intermediate can be prepared by reacting 3-chloroaniline with bromoacetyl bromide under controlled conditions:

3-Chloroaniline + Bromoacetyl bromide → N-(3-chlorophenyl)-2-bromoacetamide

This reaction is typically performed in a biphasic system (dichloromethane/water) with sodium bicarbonate as the base to neutralize the hydrogen bromide generated during the reaction.

Complete Synthetic Routes

Convergent Synthesis Approach

Based on the information from search results and similar compounds, the following convergent approach is proposed:

Table 1: Convergent Synthesis of Target Compound

| Step | Reaction | Conditions | Expected Yield |

|---|---|---|---|

| 1 | 3-Fluorobenzonitrile → 3-Fluorobenzamidoxime | NH2OH·HCl, Na2CO3, EtOH/H2O, reflux, 4-6 h | 75-85% |

| 2 | Amidoxime + Ethyl piperidine-4-carboxylate → Oxadiazole-piperidine ester | EDC·HCl, DMAP, DCM, rt to 50°C, 12 h | 60-70% |

| 3 | Deprotection of oxadiazole-piperidine ester | TFA/DCM (1:1), rt, 2 h | 85-95% |

| 4 | 3-Chloroaniline + Bromoacetyl bromide → N-(3-chlorophenyl)-2-bromoacetamide | NaHCO3, DCM/H2O, 0°C to rt, 3 h | 70-80% |

| 5 | Oxadiazole-piperidine + N-(3-chlorophenyl)-2-bromoacetamide → Target compound | K2CO3, acetonitrile, 60-70°C, 8-12 h | 65-75% |

Detailed Procedure for Convergent Synthesis

Preparation of 3-Fluorobenzamidoxime:

- Add 3-fluorobenzonitrile (10 mmol) to a solution of hydroxylamine hydrochloride (15 mmol) and sodium carbonate (15 mmol) in ethanol/water (3:1, 40 mL).

- Reflux the mixture for 4-6 hours.

- Cool to room temperature and concentrate under reduced pressure.

- Add water (30 mL) and extract with ethyl acetate (3 × 30 mL).

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain 3-fluorobenzamidoxime.

Preparation of Ethyl 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate:

- Dissolve 3-fluorobenzamidoxime (5 mmol) and ethyl piperidine-4-carboxylate (5 mmol) in dichloromethane (25 mL).

- Add EDC·HCl (7.5 mmol) and DMAP (0.5 mmol) and stir at room temperature for 2 hours.

- Heat the mixture to 50°C for 10 hours.

- Cool to room temperature, wash with water (20 mL), and saturated sodium bicarbonate solution (20 mL).

- Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the intermediate.

Deprotection to 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine:

- Dissolve the ester intermediate (3 mmol) in a mixture of TFA/DCM (1:1, 10 mL).

- Stir at room temperature for 2 hours.

- Concentrate under reduced pressure, add saturated sodium bicarbonate solution (20 mL), and extract with dichloromethane (3 × 20 mL).

- Dry the combined organic layers, filter, and concentrate to obtain the deprotected intermediate.

Preparation of N-(3-chlorophenyl)-2-bromoacetamide:

- To a biphasic mixture of 3-chloroaniline (5 mmol) in dichloromethane (20 mL) and saturated sodium bicarbonate solution (20 mL) at 0°C, add bromoacetyl bromide (5.5 mmol) dropwise.

- Stir for 3 hours, allowing the mixture to warm to room temperature.

- Separate the organic layer, wash with water, dry over sodium sulfate, filter, and concentrate to obtain the acetamide intermediate.

Final Coupling:

- Combine 4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine (2 mmol), N-(3-chlorophenyl)-2-bromoacetamide (2 mmol), and potassium carbonate (4 mmol) in acetonitrile (15 mL).

- Heat at 60-70°C for 8-12 hours.

- Cool to room temperature, filter, and concentrate under reduced pressure.

- Purify by column chromatography (ethyl acetate/hexane) to obtain the target compound.

Linear Synthesis Approach

An alternative linear approach based on similar procedures found in the search results is outlined below:

Table 2: Linear Synthesis of Target Compound

| Step | Reaction | Conditions | Expected Yield |

|---|---|---|---|

| 1 | Ethyl piperidine-4-carboxylate → Piperidine-4-carbohydrazide | NH2NH2·H2O, EtOH, reflux, 7 h | 80-85% |

| 2 | Carbohydrazide + 3-Fluorobenzoic acid → Acylhydrazide | POCl3, 50°C, 4 h | 65-75% |

| 3 | Cyclization of acylhydrazide → Oxadiazole | POCl3, 50°C, 4-6 h | 55-65% |

| 4 | N-alkylation → Intermediate | BrCH2COBr, K2CO3, acetone, rt, 6 h | 60-70% |

| 5 | Displacement with 3-chloroaniline → Target compound | 3-Chloroaniline, TEA, DMF, 50°C, 12 h | 60-70% |

Optimization of Reaction Conditions

1,2,4-Oxadiazole Formation

The formation of the 1,2,4-oxadiazole core is a critical step in the synthesis. The following table compares different methods for oxadiazole synthesis:

Table 3: Comparison of Methods for 1,2,4-Oxadiazole Formation

The TBTU-mediated method offers higher yields and milder conditions compared to the POCl3 method. The microwave-assisted approach significantly reduces reaction time while maintaining good yields.

N-Alkylation of Piperidine

The N-alkylation of the piperidine intermediate is another key step. Various conditions can be employed:

Table 4: Optimization of N-Alkylation Conditions

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | Acetonitrile | 60°C | 12 | 65-75 |

| TEA | DMF | 50°C | 8 | 70-80 |

| Cs2CO3 | Acetone | 50°C | 10 | 75-85 |

| NaH | DMF | rt | 4 | 60-70 |

Cs2CO3 in acetone provides the best balance of yield and reaction conditions, though TEA in DMF also gives excellent results.

Alternative Synthetic Approaches

Synthesis via Thiosemicarbazide Intermediates

Based on information from search results and, an alternative approach involves the use of thiosemicarbazide intermediates:

- Conversion of ethyl piperidine-4-carboxylate to piperidine-4-carbohydrazide

- Reaction with isothiocyanates to form thiosemicarbazides

- Cyclization using desulfurizing agents to form the oxadiazole

- Subsequent functionalization to introduce the 3-fluorophenyl and acetamide groups

Table 5: Synthesis via Thiosemicarbazide Intermediates

| Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| 1 | NH2NH2·H2O, EtOH | Reflux, 7 h | 80% |

| 2 | 3-F-C6H4-NCS, MeOH | rt, 4 h | 75-88% |

| 3 | TBTU, DIEA, DMF | 50°C, 12 h | 85% |

| 4 | BrCH2COBr, K2CO3, acetone | rt, 6 h | 65-75% |

| 5 | 3-Cl-C6H4-NH2, TEA, DMF | 50°C, 12 h | 60-70% |

This method has the advantage of higher yields for the cyclization step but requires more steps overall.

One-Pot Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction rates and improve yields. Based on search result, a one-pot microwave-assisted synthesis can be developed:

Table 6: Microwave-Assisted Synthesis Parameters

| Reaction Stage | Power (W) | Temperature (°C) | Time (s) | Yield (%) |

|---|---|---|---|---|

| Amidoxime formation | 300 | 100 | 180 | 85-90 |

| Oxadiazole cyclization | 400 | 120 | 120 | 80-85 |

| N-alkylation | 300 | 80 | 240 | 75-80 |

| Final coupling | 250 | 70 | 300 | 70-75 |

The microwave-assisted approach reduces the overall reaction time from days to minutes while maintaining excellent yields.

Purification and Characterization

Purification Methods

The target compound can be purified using the following methods:

- Column chromatography (silica gel, ethyl acetate/hexane gradient)

- Recrystallization from ethanol or ethyl acetate/hexane mixture

- Preparative HPLC for analytical-grade purity

Characterization Data

The purified compound should be characterized by various spectroscopic techniques:

Expected 1H NMR Data (500 MHz, DMSO-d6):

- δ 10.3-10.5 (s, 1H, NH)

- δ 7.7-7.9 (m, 3H, aromatic)

- δ 7.4-7.6 (m, 4H, aromatic)

- δ 7.1-7.3 (m, 1H, aromatic)

- δ 3.9-4.1 (s, 2H, CH2CO)

- δ 3.0-3.2 (m, 3H, piperidine)

- δ 2.8-2.9 (m, 2H, piperidine)

- δ 2.0-2.2 (m, 2H, piperidine)

- δ 1.7-1.9 (m, 2H, piperidine)

Expected 13C NMR Data (125 MHz, DMSO-d6):

- δ 178-180 (oxadiazole C-5)

- δ 167-169 (C=O)

- δ 166-168 (oxadiazole C-3)

- δ 162-164 (d, J = 242 Hz, C-F)

- δ 140-142 (aromatic)

- δ 133-135 (aromatic)

- δ 130-132 (aromatic)

- δ 128-130 (multiple aromatic signals)

- δ 122-124 (aromatic)

- δ 118-120 (aromatic)

- δ 116-118 (d, J = 21 Hz, aromatic-F)

- δ 61-63 (CH2CO)

- δ 52-54 (piperidine C-2,6)

- δ 32-34 (piperidine C-4)

- δ 28-30 (piperidine C-3,5)

Scale-Up Considerations

Laboratory Scale (10-50 g)

For laboratory scale preparation, the convergent synthesis approach is recommended due to:

- Higher overall yield

- Fewer steps

- Easier purification of intermediates

Industrial Scale (>1 kg)

For larger scale production, several modifications are necessary:

- Replacement of toxic reagents (e.g., POCl3) with greener alternatives

- Continuous flow processes for exothermic reactions

- Recycling of solvents and reagents

- Implementation of in-process controls

Table 7: Scale-Up Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent volume | 10-20 mL/g | 5-10 mL/g |

| Reaction temperature control | Oil bath/heating mantle | Jacketed reactors |

| Purification | Column chromatography | Recrystallization |

| Waste management | Standard disposal | Recycling/treatment |

| Safety considerations | Standard precautions | Process hazard analysis |

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves three critical steps:

Oxadiazole ring formation : Cyclocondensation of amidoximes with fluorobenzoyl chlorides under reflux (60–80°C, 12–24 hrs) in ethanol.

Piperidine coupling : Nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) at 100–120°C in DMF.

Acetamide formation : EDC/HOBt-mediated coupling of the piperidine-oxadiazole intermediate with 3-chlorophenylamine.

Optimization: Use anhydrous solvents, monitor via TLC, and purify via column chromatography (EtOAc/hexane, 3:7). Yields improve with slow reagent addition and inert atmospheres .

Q. Which spectroscopic techniques are essential for structural validation, and what markers should be prioritized?

- 1H/13C NMR : Acetamide NH (~8.5 ppm), piperidine protons (δ 2.5–3.5), absence of oxadiazole NH signals.

- IR : C=O stretch (1650–1700 cm⁻¹), C=N (1600 cm⁻¹, oxadiazole).

- HRMS : Molecular ion [M+H]+ matching theoretical mass (±2 ppm).

- HPLC : >95% purity (C18 column, 90:10 MeOH/H₂O) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hrs. Monitor degradation via HPLC. Oxadiazoles degrade faster in acidic conditions .

- Thermal stability : Heat samples (25–100°C) and analyze via DSC/TGA. Amide bonds decompose above 200°C .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial : Broth microdilution (MIC/MBC) against E. coli and S. aureus.

- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ determination).

- Enzyme inhibition : Test against COX-2 or lipoxygenase (IC₅₀ < 10 μM suggests activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

- Substituent variation : Replace 3-fluorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.

- Piperidine modification : Introduce methyl groups at C-4 to enhance steric effects.

- Biological testing : Compare IC₅₀ values across analogs. For example, 2-methylphenyl analogs show 3× higher Gram-negative activity .

Q. What computational strategies are effective for predicting binding modes with biological targets?

Q. How can contradictions in biological activity data (e.g., Gram-positive vs. Gram-negative efficacy) be resolved?

- Mechanistic assays : Use efflux pump inhibitors (e.g., PAβN) to test if resistance mechanisms explain disparities.

- Membrane permeability : Measure logP (CLogP >3 enhances Gram-negative penetration).

- Structural analogs : Compare 8g (2-methylphenyl, MIC 8 μg/mL vs. E. coli) with 8n (2-methoxyphenyl, MIC 32 μg/mL) .

Q. What methodologies are suitable for studying metabolic pathways and metabolite identification?

- In vitro metabolism : Incubate with liver microsomes (human/rat). Extract metabolites via SPE and identify via LC-QTOF-MS.

- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4).

- Key metabolites : Look for hydroxylation at the piperidine ring or acetamide hydrolysis .

Q. How can researchers address low solubility in aqueous media for in vivo studies?

- Prodrug design : Introduce phosphate esters at the acetamide group.

- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm, PDI <0.2) via emulsion-solvent evaporation.

- Co-solvents : Use 10% DMSO/PEG-400 in PBS for IV administration .

Q. What strategies mitigate heterocyclic ring (oxadiazole) instability during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon (-20°C).

- Excipients : Add mannitol (1:1 w/w) to prevent hydrolysis.

- Packaging : Use amber vials with PTFE-lined caps to block UV and moisture .

Data Contradiction Analysis

Case : Conflicting MIC values for analogs against P. aeruginosa.

Resolution :

Re-test under standardized CLSI guidelines.

Verify bacterial strain authenticity (16S rRNA sequencing).

Control for efflux pump activity using PAβN.

Compare logD values: Analogs with logD >2.5 show consistent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.